methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
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Overview
Description
An azapeptide and HIV-PROTEASE INHIBITOR that is used in the treatment of HIV INFECTIONS and AIDS in combination with other ANTI-HIV AGENTS.
Scientific Research Applications
Fungicidal Activity
Methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate and its derivatives have demonstrated promising fungicidal activities. Specifically, compounds with similar structures have shown significant activity against Phytophthora capsici, a pathogen causing diseases in various crops. These compounds could serve as lead compounds for developing novel fungicides (Tian et al., 2021).
Antimicrobial Properties
Certain derivatives of this compound have been studied for their bactericidal properties. These derivatives exhibit potent bactericidal activities against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings (Zadrazilova et al., 2015).
Potential Anti-Malarial Agents
Compounds with structural similarities to this compound have been investigated for their anti-malarial properties. Some of these derivatives show promising activity against malaria, indicating their potential as therapeutic agents (Cunico et al., 2009).
Synthesis and Characterization
The chemical synthesis and characterization of these compounds are crucial for exploring their potential applications. Studies have focused on developing efficient synthetic routes and characterizing the chemical structures using techniques like NMR and mass spectrometry. This research provides essential knowledge for further development and application of these compounds in various fields (Velikorodov et al., 2014).
Novel Natural Compounds
Research has also identified novel natural compounds with structural similarities, contributing to the understanding of natural product chemistry and potential bioactive compounds. These findings are important for the discovery of new therapeutic agents and understanding biological processes (Li et al., 2007).
Properties
CAS No. |
198904-13-1 |
---|---|
Molecular Formula |
C35H51N9O7 |
Molecular Weight |
709.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H51N9O7/c1-34(2,3)27(37-32(48)50-8)30(46)36-25(19-22-13-11-10-12-14-22)26(45)21-44(41-31(47)28(35(4,5)6)38-33(49)51-9)20-23-15-17-24(18-16-23)29-39-42-43(7)40-29/h10-18,25-28,45H,19-21H2,1-9H3,(H,36,46)(H,37,48)(H,38,49)(H,41,47)/t25-,26-,27+,28+/m0/s1 |
InChI Key |
BFKMYBHUMHOWJH-YVHASNINSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=NN(N=N3)C)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Synonyms |
232632, BMS 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester atazanavir atazanavir sulfate BMS 232632 BMS 232632 05 BMS-232632 BMS-232632-05 BMS232632 BMS23263205 CGP 73547 CGP 75136 CGP 75176 CGP 75355 CGP-73547 CGP-75136 CGP-75176 CGP-75355 CGP73547 CGP75136 CGP75176 CGP75355 Reyataz |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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